6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C9H8ClN3S. It is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom and a thiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-chloropyridazine: Similar in structure but lacks the thiophen-2-ylmethyl group.
6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine: Similar but contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine is unique due to the presence of both the chlorine atom and the thiophen-2-ylmethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-chloro-N-(thiophen-2-ylmethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-4-9(13-12-8)11-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAOAYNCUNSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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